Product packaging for 2-(4-Isopropoxyphenyl)imidazole(Cat. No.:)

2-(4-Isopropoxyphenyl)imidazole

Cat. No.: B12285257
M. Wt: 202.25 g/mol
InChI Key: SHTXUHPSKOHHSK-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)imidazole is a synthetic imidazole-based compound serving as a critical scaffold in medicinal chemistry research and drug discovery efforts, particularly for neglected tropical diseases. This compound is part of a class of molecules investigated for their potent activity against protozoan parasites. Recent studies have shown that structurally related 2-(4-alkyloxyphenyl)imidazoles exhibit significant in vitro efficacy against Leishmania mexicana and Trypanosoma cruzi , the causative agents of Leishmaniasis and Chagas disease, respectively . Some analogues have demonstrated promising IC50 values of less than 1 µg/mL, indicating high potency that is comparable to or even better than reference drugs like benznidazole and nifurtimox . The imidazole ring is a privileged structure in drug design due to its ability to form multiple interactions with biological targets, such as hydrogen bonding and π-stacking, which can enhance binding affinity . Researchers value this compound as a versatile building block for synthesizing potential therapeutic agents. It is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B12285257 2-(4-Isopropoxyphenyl)imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)-1H-imidazole

InChI

InChI=1S/C12H14N2O/c1-9(2)15-11-5-3-10(4-6-11)12-13-7-8-14-12/h3-9H,1-2H3,(H,13,14)

InChI Key

SHTXUHPSKOHHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Isopropoxyphenyl Imidazole

Direct Synthesis of 2-(4-Isopropoxyphenyl)imidazole

The construction of the this compound core can be achieved through several synthetic routes, ranging from conventional one-pot reactions to more rapid microwave-assisted methods.

Conventional Synthetic Routes

The classical approach to synthesizing 2-substituted imidazoles often involves the condensation of three key components: an aldehyde, glyoxal (B1671930), and ammonia (B1221849). In the case of this compound, the synthesis would commence with 4-isopropoxybenzaldehyde (B92280). This method, known as the Debus synthesis, is a one-pot reaction that has been a cornerstone of imidazole (B134444) synthesis since its discovery. nih.govnih.gov

Another widely used conventional method is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-isopropoxybenzaldehyde), and ammonia. The reaction is typically carried out in a suitable solvent such as methanol (B129727) or ethanol (B145695) and may require prolonged heating to achieve good yields.

A common variation for the synthesis of 2,4,5-trisubstituted imidazoles involves the reaction of a benzil-type compound with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid, which can be adapted for the synthesis of 2-substituted imidazoles. nih.govresearchgate.net For the target compound, this would involve the reaction of glyoxal, 4-isopropoxybenzaldehyde, and ammonium acetate.

Reactants Reagents/Catalysts Conditions Product
4-Isopropoxybenzaldehyde, Glyoxal, Ammonia-Heating in a suitable solventThis compound
4-Isopropoxybenzaldehyde, Glyoxal, Ammonium AcetateGlacial Acetic AcidRefluxThis compound

Expedited Synthesis via Microwave Irradiation Techniques

To accelerate the synthesis of imidazole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 2-(4-alkyloxyphenyl)-imidazoles has been successfully achieved using microwave energy. nih.govmdpi.com

The microwave-assisted synthesis of this compound would typically involve the same reactants as the conventional methods but irradiated with microwaves in a sealed vessel. The use of a catalyst, such as p-toluenesulfonic acid, can further enhance the reaction rate. nih.gov For instance, the reaction of 4-isopropoxybenzaldehyde, glyoxal, and ammonium acetate under microwave irradiation can afford the desired product in a fraction of the time required by conventional heating. nih.gov

Reactants Catalyst Conditions Advantages
4-Isopropoxybenzaldehyde, Glyoxal, Ammonium Acetatep-Toluenesulfonic acid (optional)Microwave irradiation (e.g., 100-150 °C)Reduced reaction time, higher yields, cleaner product

Functionalization Strategies for Imidazole Ring Systems Containing 4-Isopropoxyphenyl Moieties

The this compound scaffold presents multiple sites for chemical modification, including the imidazole nitrogen atoms, the phenyl ring, and the isopropoxy group. These functionalizations are crucial for tuning the molecule's physicochemical properties and for the development of new derivatives. nih.gov

Derivatization at Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, with the N-1 position being the primary site for derivatization in 2-substituted imidazoles. The N-H proton is acidic and can be readily removed by a base to generate an imidazolide (B1226674) anion, which can then be reacted with various electrophiles. nih.gov

Common derivatization reactions include N-alkylation and N-arylation. N-alkylation can be achieved by reacting the imidazole with alkyl halides in the presence of a base like sodium hydride or potassium carbonate. For example, reaction with an allyl halide can introduce an allyl group at the N-1 position. nih.gov N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov

Reaction Type Reagents Product
N-AlkylationAlkyl halide (e.g., CH3I), Base (e.g., NaH)1-Alkyl-2-(4-isopropoxyphenyl)imidazole
N-ArylationAryl halide (e.g., C6H5Br), Catalyst (e.g., CuI), Base (e.g., K2CO3)1-Aryl-2-(4-isopropoxyphenyl)imidazole

Substituent Modifications on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the isopropoxy group. The imidazole ring, depending on the reaction conditions and its protonation state, can act as either an activating or deactivating group.

Typical electrophilic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, and Friedel-Crafts reactions. The isopropoxy group is an ortho-, para-director. Since the para position is already occupied by the imidazole ring, substitution is expected to occur at the ortho positions (positions 3 and 5) relative to the isopropoxy group.

Reaction Type Reagents Expected Major Product(s)
NitrationHNO3, H2SO42-(3-Nitro-4-isopropoxyphenyl)imidazole
BrominationBr2, FeBr32-(3-Bromo-4-isopropoxyphenyl)imidazole
Friedel-Crafts AcylationAcyl chloride, AlCl32-(3-Acyl-4-isopropoxyphenyl)imidazole

Alterations to the Isopropoxy Group

The isopropoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage would result in the formation of the corresponding phenol, 2-(4-hydroxyphenyl)imidazole, and an isopropyl halide.

Selective dealkylation might also be achieved using Lewis acids such as boron tribromide (BBr3). This transformation would unmask the phenolic hydroxyl group, providing a handle for further functionalization, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis.

Reaction Type Reagents Product
Ether CleavageHBr (conc.)2-(4-Hydroxyphenyl)imidazole
DealkylationBBr32-(4-Hydroxyphenyl)imidazole

Multi-Component Reactions for the Construction of Imidazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. Several MCRs have been adapted for the synthesis of substituted imidazoles, which could be applied to the synthesis of this compound.

One of the most established methods is the Debus synthesis , first reported in 1858. This reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia to yield a trisubstituted imidazole. pharmaguideline.com For the synthesis of 2,4,5-trisubstituted imidazoles, a common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. sciepub.commdpi.com To specifically synthesize this compound, one would theoretically use 4-isopropoxybenzaldehyde as the aldehyde component. The general reaction is often catalyzed by acids, with various catalysts being explored to improve yields and reaction conditions. These include Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate, which allow for solvent-free conditions, and catalysts like nano-silica dendritic polymer-supported H3PW12O40 NPs under ultrasonic irradiation. sciepub.commdpi.com

Another versatile MCR is the Radziszewski synthesis , which utilizes a glyoxal, an aldehyde, and ammonia (or formamide) to produce imidazoles. pharmaguideline.com The reaction of an α-dicarbonyl compound, an aldehyde, and a primary amine in the presence of a catalyst can also yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org Furthermore, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been shown to produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org

The Van Leusen imidazole synthesis offers another route, reacting a tosylmethyl isocyanide (TosMIC) reagent with an in-situ generated imine from an aldehyde and an amine. organic-chemistry.org This method provides regioselective synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles. organic-chemistry.org

While not a direct multi-component reaction for the imidazole ring itself, the Gewald reaction can be used in a multi-component fashion to synthesize 2-aminothiophene-linked benzimidazoles, demonstrating the utility of MCRs in creating complex heterocyclic systems. researchgate.net

The following table summarizes various MCRs for imidazole synthesis.

Reaction Name Reactants Product Catalyst/Conditions
Debus Synthesis Dicarbonyl, Aldehyde, AmmoniaTrisubstituted ImidazoleAcid catalysts, Ionic liquids, Ultrasonic irradiation
Radziszewski Synthesis Glyoxal, Aldehyde, Ammonia/FormamideImidazoleHeat
Four-Component Reaction 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate1,2,4-Trisubstituted ImidazoleSolvent-free
Van Leusen Synthesis TosMIC, Aldehyde, Amine1,4,5-Trisubstituted Imidazole-

Synthesis of Hybrid Molecules Incorporating this compound Substructures

The this compound moiety can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional units. This approach is common in drug discovery to create novel compounds with potentially enhanced or synergistic activities.

One strategy involves the synthesis of 2-(4-alkyloxyphenyl)-imidazoles from their corresponding 2-imidazolines. nih.govnih.gov The imidazolines are first synthesized in a two-step process and then oxidized to the imidazole using manganese dioxide (MnO2) under microwave irradiation. nih.gov This method has been used to prepare a series of 2-(4-alkyloxyphenyl)-imidazoles for biological evaluation. nih.govnih.gov

Another approach involves linking the imidazole ring to other heterocyclic systems. For example, hybrid compounds of imidazole and 1,3,4-thiadiazole (B1197879) have been synthesized. mdpi.com This typically involves a multi-step synthesis where a substituted imidazole derivative is coupled with a substituted 1,3,4-thiadiazole moiety. mdpi.com Similarly, hybrid compounds of 2-phenylbenzofuran (B156813) and imidazole have been prepared and evaluated for their cytotoxic activities. nih.gov

The synthesis of these hybrid molecules often involves standard coupling reactions or the construction of one heterocyclic ring onto a pre-existing molecule containing the other. For instance, an aldehyde can be reacted with o-phenylenediamine (B120857) to form a benzimidazole (B57391) ring, which is then further functionalized. nih.gov

The table below provides examples of synthetic approaches to hybrid molecules containing a substituted imidazole core.

Hybrid Molecule Type Synthetic Strategy Key Reagents
2-(4-Alkyloxyphenyl)-imidazoles Oxidation of 2-imidazolines2-(4-Alkyloxyphenyl)-imidazoline, MnO2
Imidazole-1,3,4-thiadiazole Hybrids Multi-step synthesis involving coupling of the two heterocyclic systemsSubstituted imidazoles, Substituted 1,3,4-thiadiazoles
2-Phenylbenzofuran-Imidazole Hybrids Multi-step synthesis to link the two moietiesSubstituted benzofurans, Substituted imidazoles
Imidazole-fused 1,4-Benzoxazepines Cyclization reactionsSubstituted imidazoles with appropriate functional groups for cyclization

Advanced Spectroscopic and Structural Characterization of 2 4 Isopropoxyphenyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of 2-(4-Isopropoxyphenyl)imidazole is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and imidazole (B134444) rings, as well as the protons of the isopropoxy group. Based on data from analogous compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the chemical shifts provide insight into the electronic environment of the protons. researchgate.netrsc.org

The protons on the imidazole ring are expected to appear as singlets, with the N-H proton showing a broad signal at a downfield chemical shift, often above 12 ppm, which is characteristic for imidazole protons and confirms the structure. researchgate.net The aromatic protons on the phenyl ring typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton of the isopropoxy group will present as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet further upfield.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole N-H> 12.0broad singlet-
Aromatic CH (ortho to imidazole)~8.0doublet~8.5
Aromatic CH (meta to imidazole)~7.0doublet~8.5
Imidazole CH~7.1singlet-
Isopropoxy CH~4.7septet~6.0
Isopropoxy CH₃~1.3doublet~6.0

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. However, for 2-phenyl substituted imidazoles, obtaining a complete and reliable ¹³C NMR spectrum in solution can be challenging due to fast tautomerization, which can lead to missing or broadened signals for the imidazole ring carbons. mdpi.com Solid-state ¹³C CP-MAS NMR is often employed to overcome this issue. mdpi.com

The spectrum is expected to show signals for the quaternary carbons of the imidazole and phenyl rings, as well as the carbons of the isopropoxy group. The carbon attached to the oxygen of the isopropoxy group will appear in the aromatic region, while the aliphatic carbons of the isopropoxy group will be found at higher field.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Imidazole C2~145
Imidazole C4/C5~128
Aromatic C (ipso, attached to imidazole)~123
Aromatic C (ipso, attached to isopropoxy)~159
Aromatic CH (ortho to imidazole)~127
Aromatic CH (meta to imidazole)~115
Isopropoxy CH~70
Isopropoxy CH₃~22

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons on the phenyl ring and the coupling between the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons by observing correlations from the aromatic and isopropoxy protons to these carbons. For instance, correlations from the ortho-aromatic protons to the imidazole C2 and the ipso-carbon of the phenyl ring would be expected.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

¹⁹F NMR is a highly sensitive technique used for the characterization of organofluorine compounds. For a hypothetical fluorinated analogue, such as 2-(4-isopropoxy-2-fluorophenyl)imidazole, the ¹⁹F NMR spectrum would show a singlet for the fluorine atom, with its chemical shift being indicative of its electronic environment. Coupling between the fluorine and nearby protons would also be observable in the ¹H NMR spectrum. Studies on related compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole have utilized ¹⁹F NMR for their characterization. nih.gov However, no specific ¹⁹F NMR data for fluorinated analogues of this compound were found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as C=N and C=C stretching of the aromatic rings and the C-O stretching of the ether linkage.

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole)3450 - 3200Broad, Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium to Strong
C=N Stretch (imidazole)1680 - 1600Medium
C=C Stretch (aromatic)1600 - 1450Medium to Strong
C-O Stretch (ether)1260 - 1200Strong

Note: This is a predictive table based on general IR data for imidazoles and ethers. researchgate.netresearchgate.netnist.govnist.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.govmdpi.com For this compound, with a molecular formula of C₁₂H₁₄N₂O, the expected exact mass can be calculated.

Calculated Exact Mass:

Ion Formula Calculated Mass (m/z)
[M+H]⁺C₁₂H₁₅N₂O⁺203.1179
[M+Na]⁺C₁₂H₁₄N₂ONa⁺225.0998

Experimental HRMS data would be expected to match these calculated values to within a few parts per million (ppm), thus confirming the molecular formula of the compound. While specific HRMS data for this compound was not found, data for a related compound, 2-(3-Chloro-4-isopropoxyphenyl)-1H-imidazole (C₁₂H₁₃ClN₂O), shows a molecular weight of 236.70 g/mol , which aligns with the expected mass for its formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Affinity Assessment

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are excited from a lower energy molecular orbital to a higher energy one. researchgate.net For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov

The chromophore in this compound, the part of the molecule responsible for light absorption, consists of the conjugated system formed by the phenyl and imidazole rings. The electronic transitions in this system are expected to give rise to strong absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. For instance, studies on related phenylimidazole derivatives have shown that the substitution pattern on the phenyl ring can influence the electronic properties and, consequently, the UV-Vis spectrum. nih.govacs.org The isopropoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 2-phenylimidazole, moving the λmax to a longer wavelength.

The UV-Vis absorption properties of imidazole derivatives are influenced by the electronic nature of the substituents. For example, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol reported absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions. researchgate.net Another study on imidazole compounds generated from pyruvaldehyde and ammonium (B1175870) showed characteristic absorption peaks around 217 nm and 282 nm. mdpi.com

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol340406DMF
Imidazole-2-carbaldehyde215280Water
4-Methyl-imidazole217-2% Methanol (B129727) in Water
4-Methyl-imidazole-2-carboxaldehyde2172822% Methanol in Water

This table presents UV-Vis absorption data for related imidazole derivatives to provide context for the expected spectral properties of this compound.

Furthermore, UV-Vis spectroscopy is a valuable tool for assessing the binding affinity of a compound to a biological target, such as a protein or DNA. uniroma1.it When a small molecule binds to a macromolecule, the local environment of the chromophore can change, leading to alterations in the UV-Vis spectrum. These changes, such as a shift in λmax or a change in molar absorptivity (hyperchromic or hypochromic effect), can be monitored to determine binding constants (Kd). For example, the binding of imidazole derivatives to proteins like bovine serum albumin has been studied by monitoring the quenching of the protein's intrinsic fluorescence, which is a related spectroscopic technique. researchgate.net Similarly, the interaction of imidazole-based complexes with DNA can lead to spectral changes indicative of binding. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

The stability of a crystal lattice is determined by a network of intermolecular and intramolecular interactions. In imidazole derivatives, hydrogen bonding and π–π stacking are the most prominent of these weak interactions. mdpi.com

Intermolecular Interactions: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of strong N-H···N hydrogen bonds, which often lead to the formation of one-dimensional chains or more complex networks in the crystal structure. nih.gov These interactions are a dominant feature in the crystal packing of many imidazole derivatives. nih.gov Additionally, π–π stacking interactions can occur between the aromatic phenyl and imidazole rings of adjacent molecules, further stabilizing the crystal structure. The nature and strength of these interactions are influenced by the substituents on the phenyl ring.

Intramolecular Interactions: Intramolecular hydrogen bonds can also be present, influencing the conformation of the molecule. The relative orientation of the isopropoxyphenyl group and the imidazole ring will be a key feature of the molecular structure, determined by a balance of steric and electronic effects.

Understanding how a molecule interacts with its biological target at the atomic level is fundamental for drug design. X-ray crystallography can be used to determine the co-crystal structure of a ligand bound to a protein or other biomolecule. While there is no specific co-crystal structure reported for this compound, the analysis of related imidazole derivatives in complex with biological targets provides a valuable framework.

For example, imidazole-based compounds are known to interact with various enzymes. The imidazole moiety of histidine is a common coordinating ligand for metal ions in the active sites of metalloproteins. nih.gov Synthetic imidazole derivatives can mimic this behavior. The binding of imidazole to the heme iron in proteins like myoglobin (B1173299) and hemoglobin has been extensively studied using spectroscopic and crystallographic methods. researchgate.net

In the context of drug development, co-crystal structures of imidazole-containing inhibitors bound to their target enzymes are invaluable. For instance, derivatives of imidazole have been co-crystallized with enzymes such as cytochrome P450. researchgate.net These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other contacts that are responsible for the binding affinity and selectivity of the inhibitor. This information is then used to guide the design of new, more potent and selective drug candidates. The analysis of such co-crystal structures of related compounds can therefore offer plausible binding modes for this compound with potential biological targets.

Computational and Theoretical Investigations of 2 4 Isopropoxyphenyl Imidazole

Molecular Docking Studies

Ligand-Protein Interaction Profiling

No published studies were found that detail the ligand-protein interaction profiling of 2-(4-Isopropoxyphenyl)imidazole with any biological target.

Prediction of Binding Modes and Affinities

There are no available data on the predicted binding modes or binding affinities of this compound from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

A search of scientific literature did not yield any molecular dynamics simulation studies conducted on this compound to analyze its conformational flexibility or the stability of its potential complexes with proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No QSAR models that include this compound have been reported in the literature, and therefore, no predictive models for its biological activity are available.

Analysis of Physicochemical Descriptors and Their Influence

Without inclusion in a QSAR study, there is no specific analysis of the physicochemical descriptors of this compound and their influence on its potential biological activity.

Pharmacophore Modeling for Ligand-Target Recognition

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model for this compound would be generated by identifying key chemical features responsible for its potential molecular recognition. These features are derived either from the structure of a known ligand-target complex (structure-based) or from a set of active ligands (ligand-based).

For this compound, a hypothetical pharmacophore model would highlight several key interaction points:

Hydrogen Bond Acceptor (HBA): The sp2 hybridized nitrogen atom in the imidazole (B134444) ring can act as a hydrogen bond acceptor. The oxygen atom of the isopropoxy group could also serve this role.

Hydrogen Bond Donor (HBD): The N-H group of the imidazole ring provides a hydrogen bond donor site.

Aromatic Ring (AR): Both the imidazole and the phenyl rings are aromatic features that can engage in π-π stacking interactions with target residues.

Hydrophobic (HY): The isopropoxy group and the phenyl ring create a significant hydrophobic region, which can interact with nonpolar pockets in a target protein.

These features can be mapped onto the 3D structure of the molecule to create a query for virtual screening of large compound libraries, aiming to find other molecules with a similar interaction pattern that might exhibit comparable biological activity. nih.govresearchgate.net

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypePutative Origin in CompoundInteraction Potential
Hydrogen Bond Acceptor (HBA)Imidazole Nitrogen, Ether OxygenInteraction with donor groups (e.g., -NH, -OH) on a receptor.
Hydrogen Bond Donor (HBD)Imidazole N-HInteraction with acceptor groups (e.g., C=O, -O-) on a receptor.
Aromatic Ring (AR)Phenyl Ring, Imidazole Ringπ-π stacking, cation-π interactions.
Hydrophobic (HY)Isopropyl Group, Phenyl Ringvan der Waals forces, interaction with nonpolar receptor pockets.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.tr For this compound, DFT calculations would provide insights into its fundamental electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comnist.gov

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability to donate an electron. The LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. biomedres.us A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons between the orbitals. biomedres.us In contrast, a large gap indicates high stability. biomedres.us DFT calculations, often using functionals like B3LYP, are commonly employed to determine these values and predict molecular behavior. irjweb.comreddit.com

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating capacity.
LUMO Energy-1.2 eVRelates to electron-accepting capacity.
HOMO-LUMO Gap (ΔE)4.6 eVIndicator of chemical reactivity and kinetic stability. biomedres.us

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations for similar aromatic heterocyclic compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicological profile before synthesis and experimental testing. nih.govmdpi.com This process helps to identify candidates with a higher probability of success and filter out those with undesirable properties. mdpi.com For this compound, various ADMET parameters would be calculated using specialized software and quantitative structure-activity relationship (QSAR) models.

Computational tools can predict how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body. Key predicted attributes include:

Absorption: Parameters like Caco-2 cell permeability and Human Intestinal Absorption (HIA) are assessed. High permeability and absorption suggest good potential for oral bioavailability.

Distribution: Blood-Brain Barrier (BBB) penetration is a key factor. For drugs targeting the central nervous system, penetration is desired, while for others it may be an unwanted side effect.

Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is vital, as inhibition or substrate activity can lead to drug-drug interactions.

Excretion: Total clearance and the likelihood of renal excretion are estimated.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and organ toxicity (e.g., hepatotoxicity) are performed to flag potential safety concerns. nih.gov

Table 3: Illustrative In Silico ADMET Profile for this compound

ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood absorption from the GI tract is likely.
Caco-2 PermeabilityHighLikely to be well-absorbed across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB)Predicted to crossPotential for CNS activity or side effects.
Metabolism
CYP2D6 InhibitorNoLow risk of drug interactions involving this enzyme.
CYP3A4 InhibitorYesPotential for drug interactions with substrates of this enzyme.
Toxicity
Ames MutagenicityNon-mutagenicLow risk of being a mutagen. nih.gov
CarcinogenicityNon-carcinogenicLow risk of causing cancer. nih.gov

Note: This table presents a hypothetical ADMET profile. Actual values would require specific computational modeling.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug candidate. Several computational rules and parameters are used for this assessment, with Lipinski's Rule of Five being the most prominent. scispace.cometflin.com This rule establishes that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Da, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). etflin.com

Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties. nih.gov Compounds with a TPSA of ≤140 Ų are expected to have better cell membrane permeability. nih.gov

Table 4: Predicted Physicochemical and Drug-likeness Properties of this compound

ParameterCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)218.28 g/mol ≤ 500Yes
LogP (Octanol/Water Partition Coeff.)3.25≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes
Topological Polar Surface Area (TPSA)41.59 Ų≤ 140 ŲYes
Overall Lipinski's Rule Violations 0 < 2 Pass

Note: Values are calculated based on the chemical structure and standard computational algorithms.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 4 Isopropoxyphenyl Imidazole Analogues

Design Principles for Optimizing 2-(4-Isopropoxyphenyl)imidazole Derivatives

The design of this compound derivatives has been largely guided by the goal of inhibiting protein kinases, particularly p38 mitogen-activated protein (MAP) kinase. nih.gov This enzyme plays a crucial role in the cellular signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Therefore, inhibitors of p38 MAP kinase are promising therapeutic agents for a range of inflammatory conditions. nih.gov

The fundamental design principle for these inhibitors involves creating molecules that can effectively fit into the ATP-binding pocket of the target kinase. The this compound scaffold serves as a key structural motif that orients functional groups to interact with specific amino acid residues within this pocket. The isopropoxy group at the para-position of the phenyl ring is a critical feature, often designed to occupy a hydrophobic pocket within the enzyme's active site.

Systematic Structure-Activity Relationship (SAR) Exploration

Systematic exploration of the structure-activity relationships of this compound analogues has been crucial in identifying potent and selective inhibitors. This has involved modifying various parts of the molecule, including the imidazole (B134444) core and the phenyl ring substituents.

Impact of Substituent Variations on Biological Potency

The biological potency of this compound derivatives is highly sensitive to the nature and position of substituents on both the imidazole and the phenyl rings.

Substitutions on the Imidazole Ring: Variations at the N1, C4, and C5 positions of the imidazole ring have been extensively studied. For instance, in the context of p38 MAP kinase inhibitors, the introduction of a 4-pyridyl group at the C4 or C5 position has been shown to be crucial for activity. This is because the nitrogen atom of the pyridine (B92270) ring can form a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase. nih.gov The substituent at the other position on the imidazole ring often interacts with a hydrophobic region of the active site.

Substitutions on the Phenyl Ring: The 4-isopropoxy group on the 2-phenyl ring is a key feature for many potent inhibitors. This group is believed to project into a specific hydrophobic pocket. The size and nature of the alkoxy group can significantly influence potency. For example, replacing the isopropoxy group with other alkoxy groups can modulate the inhibitory activity. Furthermore, substitutions on other positions of the phenyl ring can also impact potency and selectivity. For instance, the introduction of a chlorine atom at the 3-position of the phenyl ring, as seen in 2-(3-chloro-4-isopropoxyphenyl)-1H-imidazole, can alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the target.

The following interactive table summarizes the p38α MAP kinase inhibitory activity of a series of diaryl-imidazole analogues, illustrating the impact of substituent variations.

CompoundR1R2R3p38α IC50 (µM)
1H4-Fluorophenyl4-Pyridyl0.006
2H4-Fluorophenyl2-Aminopyrimidin-4-yl0.250
3HPhenyl4-Pyridyl>10
4CH34-Fluorophenyl4-Pyridyl0.019

Data sourced from studies on analogous diaryl-imidazole p38 inhibitors. The specific activity of this compound itself is not publicly available in this format.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the bioactive conformation of these inhibitors within the kinase active site. nih.gov These studies suggest that the inhibitors adopt a specific "lobster-like" active conformation, where the molecule is anchored by key hydrogen bonds and hydrophobic interactions. nih.gov The dihedral angle between the imidazole and the phenyl rings is particularly important for optimal binding. The isopropoxy group plays a role in orienting the phenyl ring correctly within the hydrophobic pocket.

Molecular Hybridization Strategies to Enhance Biological Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity, improved selectivity, or a better pharmacokinetic profile. nih.govnih.gov In the context of this compound analogues, this strategy has been explored to develop inhibitors with dual or multiple targets. For example, the imidazole scaffold has been hybridized with other heterocyclic systems known to possess biological activity. This approach aims to exploit the synergistic effects of the combined pharmacophores to achieve a superior therapeutic outcome.

Fragment-Based Drug Design (FBDD) in the Context of Imidazole Scaffolds

Fragment-based drug design (FBDD) is a powerful approach for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind to the target protein. These fragments are then grown or linked together to generate more potent lead compounds. The imidazole scaffold is a common motif found in fragment libraries due to its favorable properties, including its ability to participate in hydrogen bonding and its synthetic tractability. In the context of kinase inhibitors, FBDD has been used to identify initial fragment hits that bind to the ATP pocket. The this compound scaffold can be considered a larger, more developed fragment that has been optimized from smaller initial hits.

Rational Design of Ligands Targeting Specific Biological Pathways

The rational design of this compound analogues is heavily reliant on a deep understanding of the target's three-dimensional structure and the key interactions required for potent and selective inhibition. Structure-based drug design (SBDD) approaches, utilizing X-ray crystallography and computational modeling, have been instrumental in this process. nih.gov By visualizing how these inhibitors bind to the active site of kinases like p38, medicinal chemists can rationally design new analogues with modified substituents to enhance binding affinity and selectivity. For example, the design of inhibitors that can induce or stabilize a specific inactive conformation of the kinase is a key strategy to achieve high selectivity. nih.gov The ultimate goal is to develop ligands that specifically modulate a particular biological pathway, such as the p38 MAP kinase pathway, to achieve a desired therapeutic effect with minimal off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.